Introduction: A Molecule of Bicyclic Rigidity and Synthetic Versatility
Introduction: A Molecule of Bicyclic Rigidity and Synthetic Versatility
An In-depth Technical Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Prepared by: Gemini, Senior Application Scientist
Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, identified by CAS Number 14805-29-9, is a bicyclic imide with a unique and rigid molecular architecture.[1] Its structure is built upon a norbornane skeleton, a bridged ring system that imparts significant steric and conformational constraints. This compound, often referred to as a nadic imide derivative, is a saturated analog of the product from the well-known Diels-Alder reaction between cyclopentadiene and maleimide.[2][3] While it may appear to be a simple heterocyclic compound, its true value lies in its role as a pivotal intermediate in advanced chemical synthesis.
Primarily, it is recognized as a key building block in the synthesis of Lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia.[4][5][6] Beyond its pharmaceutical importance, the underlying nadimide structure is fundamental in the field of polymer science for creating high-performance thermosetting polyimides with exceptional thermal and mechanical stability.[7][8][9] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and development.
Physicochemical Properties
The compound's physical and chemical characteristics are dictated by its rigid, saturated bicyclic structure and the polar imide functional group. It typically appears as a white to light brown crystalline solid.[4][5][10] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [10][11][12][13] |
| Molecular Weight | 165.19 g/mol | [11][12][13][14] |
| CAS Number | 14805-29-9 | [4][5][10][12] |
| Appearance | White to almost white powder/crystalline solid | [4][5][10] |
| Melting Point | 173-176 °C | [4][10] |
| Boiling Point | 355 °C (Predicted) | [4][10] |
| Density | 1.285 g/cm³ (Predicted) | [4][10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][10] |
| pKa | 11.85 ± 0.20 (Predicted) | [4][10] |
| Topological Polar Surface Area | 46.2 Ų | [13][14][15] |
| XLogP3 | 0.7 | [13][14][15] |
Synthesis and Stereochemical Considerations
The synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a classic two-step process that beautifully illustrates fundamental principles of organic chemistry: a [4+2] cycloaddition followed by a reduction.
Step 1: The Diels-Alder Reaction
The journey begins with the formation of the unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This is achieved through the Diels-Alder reaction, a powerful tool for forming six-membered rings.[2]
-
Diene: Cyclopentadiene. This five-membered cyclic diene is exceptionally reactive in Diels-Alder reactions because its conjugated double bonds are locked in the required s-cis conformation.[2]
-
Dienophile: Maleimide. The electron-withdrawing nature of the two carbonyl groups adjacent to the double bond makes maleimide a highly reactive dienophile.[16]
The reaction is stereoselective. Under kinetic control (i.e., at lower temperatures), the reaction favors the formation of the endo isomer. This preference is explained by the theory of secondary orbital interactions, where the pi system of the dienophile's carbonyl groups favorably interacts with the developing pi bond in the diene during the transition state. The exo isomer, while sterically less hindered and therefore thermodynamically more stable, is formed more slowly.[2] For many applications, including as a Lurasidone intermediate, the exo isomer is the desired starting point for the subsequent hydrogenation.[4]
Step 2: Catalytic Hydrogenation
To arrive at the target molecule, the carbon-carbon double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished via catalytic hydrogenation.
This reduction saturates the ring system, yielding the final Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. A common and efficient method involves using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4][10]
Reactivity and Derivatization
The chemical utility of this molecule stems from the reactivity of its imide functional group.
-
N-H Acidity: The proton on the nitrogen atom is acidic (predicted pKa ≈ 11.85), making it susceptible to deprotonation by a moderately strong base.[4][10] The resulting anion is a potent nucleophile.
-
N-Substitution: This nucleophilic nitrogen can readily react with various electrophiles, such as alkyl halides or acyl chlorides. This N-substitution is the cornerstone of its use as a synthetic intermediate, allowing for the attachment of complex side chains required for pharmacologically active molecules like Lurasidone.[17]
The saturated norbornane backbone is generally unreactive under standard conditions, providing a rigid and stable scaffold for the appended functional groups.
Core Applications
Pharmaceutical Intermediate for Lurasidone
The most prominent and well-documented application is its role as a key intermediate in the multi-step synthesis of Lurasidone.[4][5][10] Lurasidone is an important antipsychotic drug for treating schizophrenia.[5] The rigid, bicyclic structure of the hexahydro-methanoisoindole-dione core serves as a validated scaffold onto which the rest of the complex drug molecule is constructed.
Monomer for High-Performance Polymers
The unsaturated precursor, known as nadic imide, and its derivatives are critical in materials science. They are used as end-capping agents for oligomers that can be thermally cured to form thermosetting polyimides.[8][9] These materials are prized for their:
-
Exceptional Thermal Stability: Capable of withstanding very high temperatures.[7]
-
Superior Mechanical Strength: Offering rigidity and durability.[18][19]
-
Excellent Electrical Resistance: Making them suitable for electronic and aerospace applications.[7][19]
The curing process involves a retro-Diels-Alder reaction at elevated temperatures, which releases cyclopentadiene and generates highly reactive maleimide end-groups that subsequently polymerize to form a robust, cross-linked network.[9][20]
Validated Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is based on a general procedure described for the reduction of the unsaturated precursor.[4][10]
Objective: To synthesize (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione from its tetrahydro- precursor.
Materials:
-
rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1 equivalent)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% w/w)
-
Methanol (Sufficient to create a slurry)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Water
Equipment:
-
Autoclave or a suitable hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reactor Charging: In an autoclave, suspend the starting material, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and the 10% Pd/C catalyst in methanol.[4][10]
-
Inerting: Seal the autoclave and purge the atmosphere by replacing the air with nitrogen several times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, pressurizing the reactor to the desired pressure (e.g., 8 atm).[4][10]
-
Reaction Monitoring: Maintain the reaction under stirring. The reaction progress can be monitored by observing hydrogen consumption or by taking aliquots for analysis by Gas Chromatography (GC).[4][10]
-
Catalyst Removal: Upon completion, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.
-
Workup and Isolation: Concentrate the filtrate under reduced pressure to a smaller volume. Slowly add water to the concentrated solution to precipitate the product.[4][10]
-
Purification: Cool the resulting suspension. Collect the white solid product by centrifugation or filtration. Wash the solid with water to remove any residual impurities.[4][10]
-
Drying: Dry the final product under vacuum to obtain (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with high purity (e.g., >99% by GC).[4][10]
Conclusion
Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is more than a mere catalog chemical; it is a testament to elegant and efficient synthesis. Its rigid bicyclic framework, derived from one of organic chemistry's most famous reactions, provides a stable and predictable scaffold. This stability, combined with the reactive potential of the imide nitrogen, makes it an invaluable intermediate for constructing complex molecules in the pharmaceutical industry and a foundational component for robust, high-performance materials in polymer science. Understanding its core properties and synthetic pathways is essential for researchers aiming to leverage its unique structure in drug discovery and materials innovation.
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